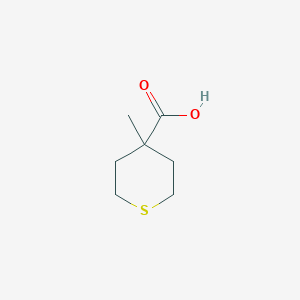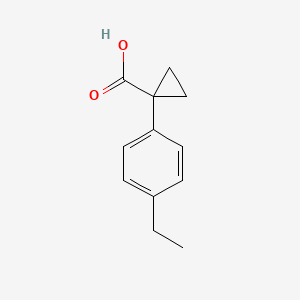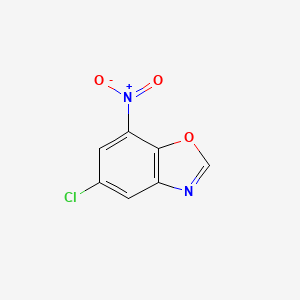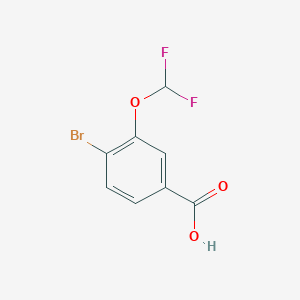![molecular formula C9H12N6 B1404470 7-Piperazin-1-il[1,2,4]triazolo[4,3-a]pirimidina CAS No. 1417358-37-2](/img/structure/B1404470.png)
7-Piperazin-1-il[1,2,4]triazolo[4,3-a]pirimidina
Descripción general
Descripción
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that combines the structural features of piperazine, triazole, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Aplicaciones Científicas De Investigación
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The compound 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has shown potential in interacting with a variety of enzymes and receptors . It has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases , which are key targets in cancer treatment .
Mode of Action
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activation of these proteins, leading to a decrease in their activity . The compound’s interaction with these targets results in changes in cellular processes, such as cell proliferation and survival .
Biochemical Pathways
The action of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine affects several biochemical pathways. By inhibiting c-Met and VEGFR-2, it impacts the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes in the signaling pathways can lead to downstream effects such as alterations in cell cycle progression and induction of apoptosis .
Pharmacokinetics
Based on the structure of the compound and its similarity to other triazole compounds, it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine’s action include significant inhibition of cell proliferation and induction of apoptosis . It has shown superior cytotoxic activities against various cancer cell lines . Additionally, it has been found to cause alterations in cell cycle progression .
Análisis Bioquímico
Biochemical Properties
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . By inhibiting CDK2, 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with other biomolecules such as cyclin A2, forming a complex that further enhances its inhibitory activity .
Cellular Effects
The effects of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation, such as CDK2 and cyclin A2 . Furthermore, 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine influences gene expression by altering the transcriptional activity of genes associated with cell growth and survival .
Molecular Mechanism
At the molecular level, 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest at the G1 phase . Additionally, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The long-term effects on normal cells and potential resistance mechanisms remain areas of active research .
Dosage Effects in Animal Models
The effects of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the urine . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization within cells is influenced by its interaction with intracellular proteins and organelles .
Subcellular Localization
Within cells, 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is predominantly localized in the cytoplasm and nucleus . The compound’s activity is modulated by its subcellular localization, as it can interact with nuclear proteins involved in gene transcription and cytoplasmic proteins involved in cell signaling . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular cyclization . Another approach involves the use of the Dimroth rearrangement, which incorporates protonation, ring opening, tautomerization, and ring closure steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazolo-pyrimidine core and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with comparable anticancer and antimicrobial properties.
Thiazolo[5,4-d]pyrimidine: This compound also features a fused heterocyclic system and is used in similar applications.
Uniqueness
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific combination of piperazine, triazole, and pyrimidine rings, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWQLDZLDBDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NN=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)



![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)


